

# Technical Guide: Spectroscopic Characterization of 3-Fluorophenylhydrazine Hydrochloride[1]

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## Compound of Interest

Compound Name:	3-Fluorophenylhydrazine hydrochloride
CAS No.:	2924-16-5
Cat. No.:	B146961

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## Compound Identity:

- IUPAC Name: (3-Fluorophenyl)hydrazine hydrochloride[1]
- CAS Registry Number: 2924-16-5[2][3]
- Molecular Formula:
- Molecular Weight: 162.59 g/mol (Salt); 126.13 g/mol (Free Base)
- Physical State: White to off-white crystalline powder
- Melting Point: 268 °C (dec.)[4]

## Introduction & Strategic Significance

**3-Fluorophenylhydrazine hydrochloride** is a critical building block in medicinal chemistry, primarily utilized in the Fischer indole synthesis and the preparation of pyrazole-based

pharmacophores. The presence of the fluorine atom at the meta position introduces specific electronic and metabolic stability properties (metabolic blocking) that are highly valued in kinase inhibitors and CNS-active agents.

Accurate spectroscopic characterization is challenging due to the spin-spin coupling introduced by the

nucleus (

, 100% abundance), which splits signals in both

H and

C NMR spectra. This guide details the expected spectral fingerprints and the mechanistic logic behind them.

## Mass Spectrometry (MS) Analysis

Methodology: Direct Injection Electrospray Ionization (ESI-MS) or GC-MS (after neutralization).

### Fragmentation Pathway

The mass spectrum of the hydrochloride salt typically reveals the molecular ion of the free base cation

. The fragmentation pattern is dominated by the cleavage of the weak N-N bond and the stability of the aromatic ring.

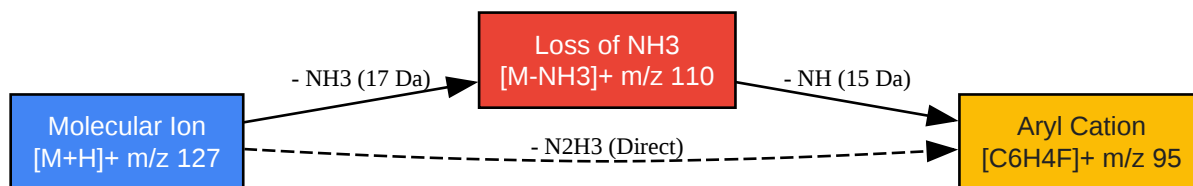
Key Diagnostic Ions (ESI+):

m/z Value	Ion Identity	Fragment Structure	Description
127.1			
Protonated molecular ion (Free base + H).	110.1		

| Loss of ammonia radical (homolytic N-N cleavage). || 95.0 |

| Phenyl cation | Loss of hydrazine moiety; highly diagnostic for the fluorophenyl core. |

## Visualization: Fragmentation Logic



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Figure 1: Proposed fragmentation pathway for 3-Fluorophenylhydrazine in positive ion mode.

## Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The salt form (hydrochloride) exhibits distinct features compared to the free base, particularly in the N-H stretching region due to the protonated hydrazine moiety.

Frequency ( )	Functional Group	Assignment & Notes
2800 – 3200	Stretch	Broad, multiple bands characteristic of ammonium/hydrazinium salts ( ). Overlaps with aromatic C-H.
~1600 & 1500	Aromatic	Ring breathing modes. The 1600 band is often split due to F substitution.
1200 – 1250	Stretch	Strong, sharp band. Diagnostic for aryl fluorides.
~1160	Stretch	Aromatic C-N bond vibration.
750 – 800	Out-of-Plane	Meta-disubstituted benzene pattern (3 adjacent H atoms).

## Nuclear Magnetic Resonance (NMR)

Methodology:

- Solvent: DMSO-

is required due to the solubility of the hydrochloride salt.

- Reference: TMS (0.00 ppm).

- Coupling:

will couple to both

and

.

## Proton NMR ( <sup>1</sup>H NMR)

The aromatic region (6.5 – 7.5 ppm) is complex due to the superposition of proton-proton ( ) and proton-fluorine ( ) couplings.

Representative Data (400 MHz, DMSO-

):

Shift ( , ppm)	Integration	Multiplicity	Assignment	Coupling Logic ( values approx.)
10.20 – 10.50	3H	Broad Singlet		Exchangeable hydrazinium protons. Broadened by quadrupole relaxation of N and exchange.
8.00 – 8.50	1H	Broad Singlet		Secondary amine proton (often merged with ).
7.25 – 7.35	1H	Multiplet (dt)	H-5	Meta to F. Coupled to H-4, H-6 ( ) and F ( Hz).
6.80 – 6.95	3H	Multiplet	H-2, H-4, H-6	Overlapping signals. The H-2 (ortho to F and N) often appears as a doublet of triplets.

Expert Insight: The proton at position 2 (isolated between the hydrazine and fluorine) typically shows a distinct pattern due to strong coupling to Fluorine (

Hz) and weak coupling to H-4/H-6.

## Carbon-13 NMR ( NMR)

The

spectrum is the most definitive tool for structural validation because the Carbon-Fluorine coupling constants (

) provide a "ruler" to map the distance of each carbon from the fluorine atom.

Representative Data (100 MHz, DMSO-

):

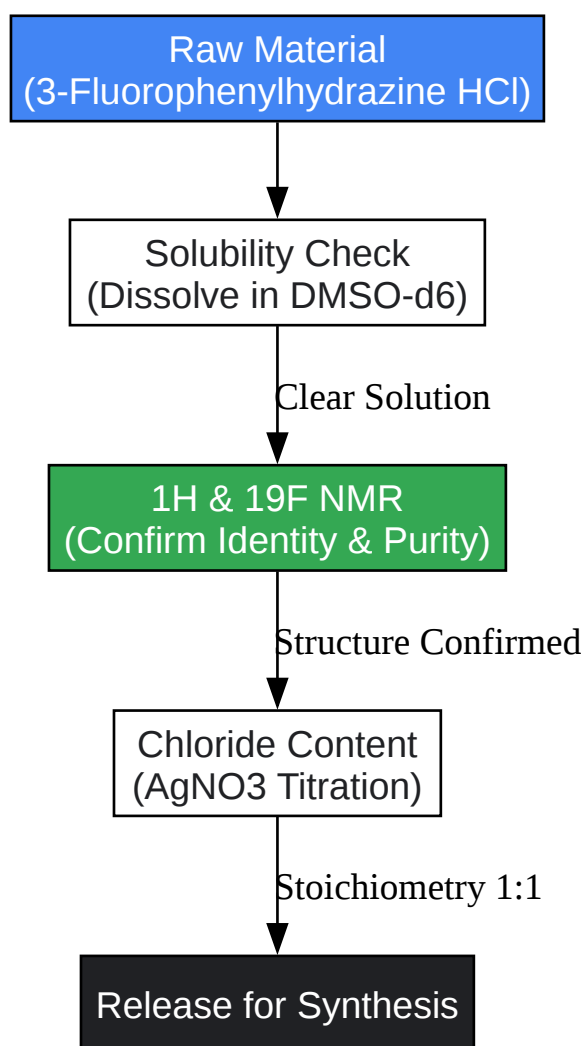
Shift ( , ppm)	Multiplicity ( )	Carbon Assignment	Structural Logic
163.5	Doublet ( )	C-3 (C-F)	Direct attachment to Fluorine. Largest coupling.
150.1	Doublet ( )	C-1 (C-N)	Ipsso to hydrazine. Deshielded by N, coupled to meta F.
131.2	Doublet ( )	C-5	Meta to F. Typical aromatic CH shift.
109.8	Doublet ( )	C-6	Para to F. Smallest coupling.
106.5	Doublet ( )	C-4	Ortho to F. Shielded by resonance.
102.3	Doublet ( )	C-2	Ortho to F, Ortho to N. Most shielded aromatic carbon.

## Fluorine-19 NMR ( NMR)

- Shift:  
-110.0 to -113.0 ppm (relative to  
).  
• Multiplicity: Multiplet (decoupled spectrum will be a singlet).  
• Note: The exact shift is pH-dependent. The protonated salt form pulls electron density, potentially shifting the signal slightly downfield compared to the free base.

## Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow is recommended for analytical validation.



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Figure 2: Quality control workflow for hydrazine salt validation.

## Common Impurities

- Aniline Derivative: 3-Fluoroaniline (Starting material or degradation product). Detected by MS (m/z 111) and lack of hydrazine N-H signals.
- Regioisomers: 2-Fluoro or 4-Fluorophenylhydrazine. Distinguishable by NMR coupling patterns (Para isomer has symmetric signals; Meta is asymmetric).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581026, (3-Fluorophenyl)hydrazine. Retrieved from [\[Link\]](#)
- Reich, H. J. WinPLT NMR Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Retrieved from [\[Link\]](#)

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## Sources

- 1. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 2. (3-Fluorophenyl)hydrazine hydrochloride - [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 3. CAS RN 2924-16-5 | Fisher Scientific [[fishersci.com](https://fishersci.com)]
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